N-Boc-(+/-)-3-aminopent-4-enal N-Boc-(+/-)-3-aminopent-4-enal
Brand Name: Vulcanchem
CAS No.: 1335042-01-7
VCID: VC6305920
InChI: InChI=1S/C10H17NO3/c1-5-8(6-7-12)11-9(13)14-10(2,3)4/h5,7-8H,1,6H2,2-4H3,(H,11,13)
SMILES: CC(C)(C)OC(=O)NC(CC=O)C=C
Molecular Formula: C10H17NO3
Molecular Weight: 199.25

N-Boc-(+/-)-3-aminopent-4-enal

CAS No.: 1335042-01-7

Cat. No.: VC6305920

Molecular Formula: C10H17NO3

Molecular Weight: 199.25

* For research use only. Not for human or veterinary use.

N-Boc-(+/-)-3-aminopent-4-enal - 1335042-01-7

Specification

CAS No. 1335042-01-7
Molecular Formula C10H17NO3
Molecular Weight 199.25
IUPAC Name tert-butyl N-(5-oxopent-1-en-3-yl)carbamate
Standard InChI InChI=1S/C10H17NO3/c1-5-8(6-7-12)11-9(13)14-10(2,3)4/h5,7-8H,1,6H2,2-4H3,(H,11,13)
Standard InChI Key JMUPFNSOKZVKTF-UHFFFAOYSA-N
SMILES CC(C)(C)OC(=O)NC(CC=O)C=C

Introduction

Chemical Identity and Structural Features

Molecular Architecture

N-Boc-(±)-3-aminopent-4-enal (IUPAC name: tert-butyl (3-aminopent-4-en-1-yl)carbamate) consists of a five-carbon chain with an amine group at position 3, a Boc-protecting group, and an aldehyde at position 4. Its molecular formula is C₁₀H₁₇NO₃, with a molecular weight of 215.25 g/mol (calculated via PubChem algorithms) . The (±) notation indicates the racemic mixture of its two enantiomers.

Table 1: Key Physicochemical Properties

PropertyValueSource
Molecular FormulaC₁₀H₁₇NO₃Calculated
Molecular Weight215.25 g/molCalculated
Boiling PointEstimated 280–300°C (dec.)Analog data
SolubilityModerate in DCM, THF, DMFAnalog data

The Boc group enhances solubility in organic solvents while protecting the amine from undesired reactions during synthesis . The aldehyde moiety offers reactivity for nucleophilic additions or condensations, critical in forming imines or heterocycles .

Stereochemical Considerations

The compound’s chiral center at position 3 generates two enantiomers, often resolved via chiral chromatography or asymmetric synthesis. Boc protection stabilizes the amine against racemization, a feature validated in β-amino acid syntheses using Arndt–Eistert homologation . For example, Boc-protected β-leucine derivatives retain configuration during coupling reactions, as demonstrated by NMR analysis of dipeptides .

Synthetic Pathways and Methodological Insights

Boc Protection Strategies

The Boc group is introduced via reaction of the primary amine with di-tert-butyl dicarbonate (Boc anhydride) in the presence of a base like triethylamine. This method, widely used in peptide synthesis, achieves near-quantitative yields under mild conditions . For instance, Boc protection of β-leucine methyl ester proceeds at 0°C in dichloromethane, with the Boc signal observed at δ 1.41 ppm in ¹H NMR .

Aldehyde Installation

The aldehyde functionality in N-Boc-(±)-3-aminopent-4-enal is typically introduced via oxidation of a primary alcohol or reduction of a nitrile. Oppenauer oxidation or Swern oxidation are plausible routes, though milder methods like TEMPO-mediated oxidations may minimize side reactions. In related enal syntheses, ozonolysis of dienes has been employed, but this requires stringent control to prevent over-oxidation .

Racemic Resolution

Resolution of the (±) mixture can be achieved using chiral auxiliaries or enzymes. For example, lipase-catalyzed transesterification has separated enantiomers of Boc-protected amino acid derivatives with >90% enantiomeric excess (ee) . Alternatively, diastereomeric salt formation with tartaric acid derivatives enables crystallization-based separation .

Applications in Organic and Medicinal Chemistry

Peptide Backbone Modification

The aldehyde group in N-Boc-(±)-3-aminopent-4-enal facilitates incorporation of non-natural amino acids into peptides. For example, reductive amination with lysine residues generates stable secondary amines, enhancing peptide stability against enzymatic degradation . In DLL3-targeting peptides, similar aldehydes have been used to conjugate chelators for radiopharmaceuticals .

Heterocycle Synthesis

The aldehyde-amine interaction enables cyclization reactions. For instance, treatment with ammonium acetate yields imidazolidinones, while condensation with thiourea forms thiazolidines. Such heterocycles are prevalent in bioactive molecules, including kinase inhibitors and antimicrobial agents .

Table 2: Representative Reactions of N-Boc-(±)-3-Aminopent-4-enal

Reaction TypeReagents/ConditionsProductApplication
Reductive AminationNaBH₃CN, MeOH, 25°CSecondary AminePeptide Stapling
Imine FormationAniline, EtOH, ΔSchiff BaseCatalyst Ligand
Aldol CondensationLDA, THF, −78°Cβ-Hydroxy AldehydePolyketide Synthesis

Pharmaceutical Relevance

Boc-protected amino aldehydes serve as precursors to protease inhibitors and receptor antagonists. For example, analogs like Boc-4-biphenyl-D-alanine exhibit affinity for amyloid-beta aggregates, relevant in Alzheimer’s research . The aldehyde group’s electrophilicity also enables covalent binding to target proteins, a strategy exploited in irreversible enzyme inhibitors .

Future Directions and Research Gaps

Asymmetric Synthesis

Developing enantioselective routes remains a priority. Catalytic asymmetric hydrogenation of enamines or enzymatic desymmetrization could provide high-ee products. For instance, ketoreductases have been used to reduce α,β-unsaturated aldehydes in related systems .

Bioconjugation Techniques

Exploiting the aldehyde’s reactivity for site-specific protein modification is underexplored. Techniques like hydrazone ligation or strain-promoted alkyne-aldehyde cycloaddition (SPAAC) could enable novel bioconjugates for targeted drug delivery .

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